3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-ol
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Overview
Description
3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-ol is an organic compound characterized by a cyclobutanol core substituted with a 4-bromo-3,5-dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-ol typically involves multi-step organic reactions. One common route starts with the bromination of 3,5-dimethylphenol to obtain 4-bromo-3,5-dimethylphenol. This intermediate is then reacted with cyclobutanone in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutanone.
Reduction: Formation of 3-[(3,5-Dimethylphenoxy)methyl]cyclobutan-1-ol.
Substitution: Formation of 3-[(4-Azido-3,5-dimethylphenoxy)methyl]cyclobutan-1-ol or 3-[(4-Cyano-3,5-dimethylphenoxy)methyl]cyclobutan-1-ol.
Scientific Research Applications
3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-3,5-dimethylphenoxy)-2-methylpropan-2-ol: Similar structure but with a different core.
4-Bromo-3,5-dimethylanisole: Lacks the cyclobutanol core.
5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole: Contains an oxadiazole ring instead of a cyclobutanol core .
Uniqueness
3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-ol is unique due to its cyclobutanol core, which imparts specific chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C13H17BrO2 |
---|---|
Molecular Weight |
285.18 g/mol |
IUPAC Name |
3-[(4-bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-ol |
InChI |
InChI=1S/C13H17BrO2/c1-8-3-12(4-9(2)13(8)14)16-7-10-5-11(15)6-10/h3-4,10-11,15H,5-7H2,1-2H3 |
InChI Key |
UZZMHGLLWAAIQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC2CC(C2)O |
Origin of Product |
United States |
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